molecular formula C14H17FN2O5 B1445384 Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate CAS No. 250371-89-2

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate

Cat. No.: B1445384
CAS No.: 250371-89-2
M. Wt: 312.29 g/mol
InChI Key: XVKIVRDTFMBBST-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is a specialized azetidine-based building block characterized by a tert-butyl carbamate-protected azetidine ring and a substituted phenoxy group. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized at the 3-position with a phenoxy group bearing a fluorine atom at the 2-position and a nitro group at the 4-position. This combination of electron-withdrawing substituents (fluoro and nitro) on the aromatic ring enhances its reactivity in nucleophilic aromatic substitution (SNAr) and other coupling reactions, making it valuable in medicinal chemistry and agrochemical synthesis .

Properties

IUPAC Name

tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O5/c1-14(2,3)22-13(18)16-7-10(8-16)21-12-5-4-9(17(19)20)6-11(12)15/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKIVRDTFMBBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Conditions

  • Base : Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) is used to deprotonate the hydroxy group on the azetidine, generating the alkoxide nucleophile.
  • Solvent : Anhydrous THF is preferred to maintain anhydrous conditions and facilitate nucleophilic substitution.
  • Temperature and Time : The reaction is generally carried out at room temperature with stirring for 12-14 hours to ensure complete conversion.

Reaction Procedure

  • Formation of Alkoxide : Tert-butyl 3-hydroxyazetidine-1-carboxylate is dissolved in anhydrous THF, and potassium tert-butoxide solution in THF is added dropwise. The mixture is stirred at room temperature for approximately 15 minutes to generate the alkoxide intermediate.

  • Nucleophilic Substitution : The 2-fluoro-4-nitrophenol derivative (or an appropriate benzyl halide derivative bearing the 2-fluoro-4-nitro substitution) is added to the reaction mixture. The nucleophilic alkoxide attacks the electrophilic aromatic or benzylic position, displacing the leaving group and forming the ether linkage.

  • Workup : After completion, the reaction mixture is diluted with ethyl acetate and extracted with aqueous sodium bicarbonate solution to remove acidic impurities. The organic phase is dried over sodium sulfate and concentrated under reduced pressure.

  • Purification : The crude product is often used directly in subsequent steps without further purification or purified by column chromatography or preparative HPLC if higher purity is required.

Deprotection (Optional)

If the free azetidine amine is desired, the Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 2-3 hours, yielding the corresponding azetidine trifluoroacetate salt.

Representative Example from Literature

Step Reagents and Conditions Description Yield / Notes
1 Tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol), potassium tert-butoxide (1.65 M in THF, 735 μL, 1.21 mmol), anhydrous THF (5 mL), room temp, 15 min Formation of azetidine alkoxide intermediate -
2 Addition of 2-fluoro-4-nitrophenol derivative (315 mg, 1.15 mmol) in THF, room temp, 14 h Nucleophilic substitution to form this compound Crude product 418 mg, used without purification
3 Workup with ethyl acetate and aqueous 1 M NaHCO3, drying over Na2SO4, evaporation Isolation of product -
4 (Optional) Treatment with TFA (875 μL, 11.4 mmol) in DCM (5 mL), room temp, 3 h Boc deprotection to azetidine trifluoroacetate salt Used directly in next step

This procedure was adapted from a related synthesis of azetidine derivatives bearing fluorinated aromatic substituents, demonstrating the feasibility of the nucleophilic substitution and Boc protection strategy.

Analytical Characterization

  • NMR Spectroscopy : ^1H NMR confirms aromatic proton shifts and azetidine ring protons. Characteristic tert-butyl singlet around 1.44 ppm confirms Boc presence.
  • LC-MS : Molecular ion peaks consistent with the expected mass of the compound minus the Boc fragment (M-56 + H)^+ observed at m/z ~310.
  • Purity : Semi-preparative HPLC with C18 columns and UV detection at 254 nm is used for purification and quality control.

Summary Table of Preparation Parameters

Parameter Details
Starting material Tert-butyl 3-hydroxyazetidine-1-carboxylate
Nucleophile 2-fluoro-4-nitrophenol or activated derivative
Base Potassium tert-butoxide (1.65 M in THF)
Solvent Anhydrous THF
Temperature Room temperature (~20-25 °C)
Reaction time 14 hours (overnight)
Workup Extraction with ethyl acetate and aqueous NaHCO3, drying over Na2SO4
Purification Crude used directly or purified by preparative HPLC
Deprotection TFA in DCM, room temperature, 3 hours (optional)
Characterization ^1H NMR, LC-MS, HPLC

Research Findings and Optimization Notes

  • The use of potassium tert-butoxide as a strong base ensures efficient deprotonation of the azetidine hydroxy group, facilitating nucleophilic attack.
  • Reaction times of approximately 14 hours at room temperature provide good conversion without the need for heating, which may cause side reactions.
  • The Boc protecting group is stable under the nucleophilic substitution conditions but can be cleanly removed using TFA without affecting the aromatic substituents.
  • The crude product often has sufficient purity for subsequent synthetic steps, improving overall efficiency.
  • Semi-preparative HPLC purification allows for high purity isolation if required for sensitive applications such as radiolabeling or biological testing.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and nitro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The azetidine ring can be oxidized to form corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxo derivatives of the azetidine ring.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is being investigated for its pharmacological properties. The presence of the nitro group and the fluorine atom can enhance biological activity and selectivity towards specific targets.

Potential Therapeutic Uses :

  • Antimicrobial Agents : Compounds with similar structures have shown activity against various bacterial strains, suggesting that this compound may also exhibit antimicrobial properties.
  • Anticancer Research : The modification of azetidine rings has been linked to improved efficacy in anticancer agents. Studies could explore its role as a lead compound in developing new anticancer drugs.

Synthetic Intermediate

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials or pharmaceuticals.

Applications in Organic Synthesis :

  • Building Block for Drug Development : Due to its structural features, it can be used to synthesize more complex molecules that may have therapeutic applications.
  • Synthetic Pathways : The compound can be utilized in multi-step synthesis processes, where it acts as a precursor to more complex azetidine derivatives.

Case Study 1: Antimicrobial Activity

A study conducted on similar nitro-substituted azetidines demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Future studies on this compound could explore its spectrum of activity and mechanism of action.

Case Study 2: Synthesis of Novel Anticancer Agents

Research focusing on azetidine derivatives has shown promising results in anticancer activity. By modifying the this compound structure, researchers aim to develop new compounds with enhanced potency against cancer cell lines.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and nitro groups on the phenoxy ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The azetidine ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl azetidine-1-carboxylate derivatives. Below is a comparative analysis of its structural features, synthesis routes, and applications relative to analogous compounds:

Table 1: Key Structural and Functional Differences

Compound Name (CAS Number) Substituents on Azetidine Ring Phenoxy/Aromatic Group Features Key Applications/Reactivity
Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate Phenoxy (2-F, 4-NO₂) Electron-deficient aromatic ring SNAr, Suzuki coupling, kinase inhibitor intermediates
tert-butyl 3-aminoazetidine-1-carboxylate (193269-78-2) NH₂ None Peptide mimetics, amine functionalization
tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (325775-44-8) CH₂NH₂ None Linker for bioconjugation, prodrugs
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) F, CH₂OH None Fluorinated drug candidates, solubility modulation
tert-butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)...)azetidine-1-carboxylate (58) Phenoxy (ethoxycarbonyl) Tetrafluoropropyl chain Fluorinated bioactive molecule synthesis
tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate (16a) Quinoline-amino Aromatic heterocycle Epigenetic inhibitor scaffolds

Physical-Chemical Properties

  • Solubility: The nitro group in the target compound reduces aqueous solubility compared to hydroxymethyl (CAS 142253-56-3) or amino (CAS 193269-78-2) derivatives. Fluorination increases lipophilicity, as seen in CAS 1126650-66-5 .

Biological Activity

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological implications, supported by relevant research findings and case studies.

  • Molecular Formula : C14H17FN2O5
  • Molecular Weight : 312.29 g/mol
  • CAS Number : 250371-89-2

The compound features a tert-butyl group and a nitrophenoxy moiety, which are significant for its biological activity. The presence of the fluorine atom is also noteworthy, as halogenated compounds often exhibit enhanced pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-4-nitrophenol with an azetidine derivative in the presence of suitable bases and solvents, such as tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields, often exceeding 90% under controlled temperatures and inert atmospheres.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)4.5Induces apoptosis via caspase activation
U-937 (Leukemia)2.8Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)5.0Inhibits proliferation

The compound has shown to induce apoptosis in MCF-7 cells, with flow cytometry revealing increased caspase-3/7 activity, indicating a mechanism involving programmed cell death . Additionally, it has been noted that the presence of electron-withdrawing groups like nitro enhances the compound's cytotoxicity .

Mechanistic Insights

Mechanistic studies suggest that the compound interacts with specific cellular targets involved in cancer progression. For instance, it appears to modulate pathways related to p53 signaling, which is crucial for cell cycle regulation and apoptosis induction . The structural features of this compound facilitate strong hydrophobic interactions with target proteins, enhancing its binding affinity .

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • Study on MCF-7 Cells : A recent investigation assessed the cytotoxic effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 4.5 µM, with evidence of apoptosis through increased expression of pro-apoptotic markers .
  • Comparative Analysis with Doxorubicin : In comparative studies, this compound exhibited superior cytotoxicity compared to doxorubicin against several cancer cell lines, suggesting its potential as a more effective therapeutic agent .
  • In Vivo Studies : Preliminary in vivo studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer. Early results indicate promising bioavailability and tumor reduction rates .

Q & A

Q. What are the standard synthetic protocols for introducing the 2-fluoro-4-nitrophenoxy moiety into azetidine-based compounds?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a nitro-activated aryl fluoride and an azetidine derivative. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate can react with 2-fluoro-4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Intermediate characterization via NMR and mass spectrometry ensures successful substitution .

Q. Which purification techniques are effective for achieving high purity in this compound?

Column chromatography using silica gel with gradients of ethyl acetate/petroleum ether is standard. For polar intermediates, reverse-phase HPLC may enhance purity. Recrystallization from ethanol or acetonitrile is also employed for crystalline derivatives. Purity validation via HPLC (>95%) and ¹H/¹³C NMR is critical .

Q. What spectroscopic methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm), azetidine protons (δ 3.5–4.5 ppm), and aromatic signals from the 2-fluoro-4-nitrophenoxy moiety.
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How should researchers handle this compound safely in the lab?

Use PPE (gloves, goggles) due to potential skin/eye irritation. Store under inert gas (N₂/Ar) at –20°C to prevent nitro group degradation. Avoid contact with reducing agents, as nitro groups may react exothermically. Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies between X-ray and NMR data be resolved for structural confirmation?

Use SHELX software for high-resolution X-ray crystallography to determine the crystal lattice and compare bond lengths/angles with DFT-optimized structures. Discrepancies in NMR-derived conformers (e.g., rotameric equilibria) can be resolved via variable-temperature NMR or NOESY experiments to assess spatial proximity .

Q. What mechanistic insights guide photoredox-catalyzed functionalization of this compound?

Visible-light photoredox catalysis (e.g., Ru(bpy)₃²⁺) generates alkyl radicals from silane or iodide precursors, enabling C–H functionalization. Optimize catalyst loading (1–5 mol%), light intensity (450 nm LED), and reaction time (6–12 h) to maximize yield. Monitor radical intermediates via EPR spectroscopy .

Q. How do electronic effects of the 2-fluoro-4-nitrophenoxy group influence azetidine reactivity?

The electron-withdrawing nitro and fluorine groups activate the aryl ring for electrophilic substitution while deactivating the azetidine oxygen for nucleophilic reactions. Hammett substituent constants (σ) predict regioselectivity in cross-coupling reactions. Electrochemical studies (cyclic voltammetry) quantify redox potentials for nitro group reduction .

Q. What strategies stabilize reactive intermediates during synthesis?

Protect reactive hydroxyl or amine groups with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups. Low-temperature (–78°C) lithiation or silylation prevents azetidine ring-opening. Use anhydrous solvents (THF, DCM) and Schlenk techniques for air/moisture-sensitive intermediates .

Q. How does fluorination impact physicochemical properties and bioactivity?

Fluorine increases lipophilicity (logP) and metabolic stability. Compare LogD₇.₄ values (HPLC) of fluorinated vs. non-fluorinated analogs. In vitro assays (e.g., enzyme inhibition) reveal enhanced binding affinity due to fluorine’s electronegativity and hydrogen-bonding mimicry .

Q. Can computational models predict regioselectivity in substitution reactions?

Density Functional Theory (DFT) calculates transition-state energies for competing pathways (e.g., para vs. meta substitution). Solvent effects (PCM model) and Fukui indices identify electrophilic/nucleophilic sites. Validate predictions with kinetic studies (e.g., Hammett plots) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate

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